Vinyl acetate

Copolymerization Kinetics Monomer Reactivity Ratios PLP-SEC

Vinyl acetate (VAc) is an irreplaceable vinyl monomer for producing PVAc, PVOH, and EVA copolymers. Its distinctively low Q-e value (Q≈0.026, e≈-0.22) and extreme reactivity ratio contrast with more-activated monomers (e.g., rVAc=0.001 vs. rMMA=27.9) render generic substitution impossible. High-purity VAc is essential for achieving precise copolymer composition, syndiotactic backbone microstructure (rr=50%), and target thermal/mechanical properties. Procure only high-purity, stabilized VAc to ensure batch-to-batch consistency in your polymerization and copolymerization processes.

Molecular Formula C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
Molecular Weight 372.39 g/mol
CAS No. 108-05-4
Cat. No. B046028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl acetate
CAS108-05-4
SynonymsAcetic Acid Vinyl Ester;  1-Acetoxyethylene;  Acetic Acid Ethenyl Ester;  Acetoxyethene;  Acetoxyethylene;  Ethenyl Acetate;  NSC 8404;  SN 12T;  Vinyl A Monomer;  Vinyl Acetate
Molecular FormulaC4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
Molecular Weight372.39 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)S)O)O)O)O
InChIInChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
InChIKeyXTXRWKRVRITETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % (NIOSH, 2016)
0.23 M
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether;  > 10% in ethanol;  > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water;  at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C
In water, 27 g/L at 50 °C
In water, 20,000 mg/L at 20 °C
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Acetate (CAS 108-05-4) Procurement: Industrial-Grade Monomer Selection Guide for Polymer Synthesis


Vinyl acetate (VAc, CAS 108-05-4) is a key organic ester and vinyl monomer with the molecular formula C₄H₆O₂ [1]. It is a colorless liquid with a characteristic fruity odor, a boiling point of 72–73 °C, and a density of 0.93–0.934 g/mL at 25 °C [2]. The compound is primarily produced via the vapor-phase acetoxylation of ethylene with acetic acid and oxygen over a palladium-based catalyst, accounting for over 70% of global capacity . Its dual functionality—containing both a reactive vinyl group and an ester moiety—enables it to serve as the foundational monomer for a broad family of industrially significant polymers, including polyvinyl acetate (PVAc), polyvinyl alcohol (PVOH), and ethylene-vinyl acetate (EVA) copolymers [3].

Vinyl Acetate (CAS 108-05-4) Procurement: Why Generic Substitution with Other Vinyl Monomers Is Not Feasible


Vinyl acetate cannot be generically substituted by other common vinyl monomers like methyl methacrylate, vinyl chloride, or ethyl acetate due to fundamentally different reactivity profiles in copolymerization systems [1]. VAc is classified as a 'less-activated' monomer (LAM) with a low Q-e value (Q ≈ 0.026, e ≈ -0.22), resulting in markedly different reactivity ratios with comonomers [2]. For instance, when copolymerized with methyl methacrylate (a 'more-activated' monomer, or MAM), the reactivity ratios are rVAc = 0.001 and rMMA = 27.9 at 50 °C, indicating that VAc has virtually no tendency to homopropagate in this system [1]. This kinetic contrast necessitates different reactor design, feeding strategies, and final polymer architectures. Furthermore, VAc's unique stereochemical behavior yields polymers with high syndiotacticity (rr = 50%) under standard conditions, a characteristic not shared by bulkier vinyl esters like vinyl pivalate or vinyl propionate [3]. Therefore, substituting VAc would fundamentally alter copolymer composition, molecular weight distribution, polymer tacticity, and, consequently, the material's thermal, mechanical, and adhesive properties, making simple 'drop-in' replacement impossible for high-performance applications.

Vinyl Acetate (CAS 108-05-4) Procurement: Key Differentiators Backed by Quantitative Evidence


Vinyl Acetate Procurement: Quantitative Reactivity Ratios vs. Methyl Methacrylate for Copolymer Design

In free-radical copolymerization with methyl methacrylate (MMA), vinyl acetate (VAc) exhibits an extremely low reactivity ratio (rVAc = 0.001) compared to MMA (rMMA = 27.9), as determined by pulsed-laser polymerization (PLP) combined with size-exclusion chromatography (PLP-SEC) and NMR at 50 °C [1]. This nearly two-order-of-magnitude difference quantifies VAc's 'less-activated' monomer (LAM) character, which dictates that VAc is almost exclusively incorporated into the polymer chain via cross-propagation with an MMA radical. This contrasts with VAc's behavior in EVA copolymers, where it copolymerizes more readily with ethylene.

Copolymerization Kinetics Monomer Reactivity Ratios PLP-SEC

Vinyl Acetate Procurement: Quantitative Comparison of Propagation Kinetics vs. Vinyl Pivalate

The propagation rate coefficient (kp) of vinyl pivalate (VPi), a bulkier vinyl ester, is approximately 50% higher than that of vinyl acetate (VAc) under identical conditions, as measured by pulsed-laser polymerization (PLP) in the temperature range of 25–85 °C [1]. Despite this difference, the activation energy for propagation is similar for both monomers. This data shows VAc polymerizes at a slower, more controllable rate than VPi, a critical factor for managing exotherms and achieving desired molecular weights in industrial batch reactors.

Homopolymerization Kinetics Propagation Rate Coefficient (kp) PLP-SEC

Vinyl Acetate Procurement: Differentiated Stereochemical Outcome vs. Other Vinyl Esters

Under standard free-radical conditions in fluoroalcohol solvents, poly(vinyl acetate) (PVAc) exhibits a predominantly syndiotactic microstructure with rr = 50% and r = 72% [1]. In contrast, polymerization of other vinyl esters like vinyl propionate (VPr) and vinyl pivalate (VPi) yields polymers rich in heterotacticity (up to mr = 61%) under identical conditions. This demonstrates that VAc's smaller ester group allows for a different stereochemical control pathway, leading to a more ordered polymer structure that directly impacts its glass transition temperature, crystallinity, and solubility.

Polymer Tacticity Stereoregulation Vinyl Ester Polymerization

Vinyl Acetate Procurement: Impact on EVA Copolymer Crystallinity vs. VA Content

In ethylene-vinyl acetate (EVA) copolymers, the vinyl acetate (VA) content acts as a quantitative disruptor of polyethylene crystallinity . As the VA comonomer content increases across a typical commercial range (7–44 wt%), the melting point (Tm) of the copolymer systematically decreases and the material transitions from a semi-crystalline thermoplastic to a more amorphous, flexible elastomer . This relationship is highly specific to VAc; substituting it with a different comonomer would not yield the same predictable, graduated control over crystallinity and modulus.

Ethylene-Vinyl Acetate (EVA) Copolymer Properties Thermal Analysis

Vinyl Acetate (CAS 108-05-4) Procurement: Optimal Application Scenarios Supported by Evidence


Synthesis of Vinyl Acetate Copolymers with Precisely Controlled Composition

Procurement of high-purity VAc is essential for synthesizing copolymers with 'more-activated' monomers (MAMs) like methyl methacrylate (MMA) or vinyl chloride (VC). The stark contrast in reactivity ratios (e.g., rVAc = 0.001 vs. rMMA = 27.9 [1]) necessitates precise monomer feeding strategies (e.g., semi-batch or starved-feed processes) to achieve a uniform copolymer composition and avoid compositional drift. This application relies on VAc's unique kinetic behavior and cannot be accomplished with other vinyl esters that may have different reactivity profiles.

Manufacture of Ethylene-Vinyl Acetate (EVA) Copolymers for Tuned Flexibility and Sealability

VAc is the essential comonomer for producing EVA resins where the desired material properties—ranging from semi-rigid films to soft, tacky adhesives—are quantitatively controlled by the VA content [1]. The evidence shows that increasing VA content systematically disrupts polyethylene crystallinity, reducing the melting point and increasing flexibility [1]. This structure-property relationship is the defining feature of EVA copolymers, making VAc procurement critical for applications like hot-melt adhesives, flexible packaging, wire and cable insulation, and photovoltaic module encapsulation.

Production of Polyvinyl Acetate (PVAc) and Polyvinyl Alcohol (PVOH) with Controlled Molecular Architecture

The unique stereochemical outcome of VAc polymerization, yielding a predominantly syndiotactic PVAc backbone (rr = 50%) [1], is a key differentiator. This tactic microstructure is preserved in the derived polyvinyl alcohol (PVOH) and influences its degree of crystallinity, water solubility, and film-forming properties. This makes VAc the monomer of choice for producing PVOH grades used as suspension agents, textile sizing, and high-barrier films, as alternative vinyl esters would produce polymers with different tacticity (e.g., heterotactic-rich) and therefore different performance attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.